2-(cyclohex-1-en-1-yl)-2-hydroxyacetic acid
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Overview
Description
2-(cyclohex-1-en-1-yl)-2-hydroxyacetic acid is an organic compound characterized by a cyclohexene ring attached to a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohex-1-en-1-yl)-2-hydroxyacetic acid typically involves the reaction of cyclohexene with glyoxylic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing efficient and cost-effective catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(cyclohex-1-en-1-yl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of cyclohex-1-en-1-one or cyclohex-1-en-1-carboxylic acid.
Reduction: Formation of cyclohex-1-en-1-ol or cyclohexane derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2-(cyclohex-1-en-1-yl)-2-hydroxyacetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(cyclohex-1-en-1-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with cellular membranes. Detailed studies on its mechanism of action are essential to fully understand its biological and therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
- Cyclohex-1-en-1-ylacetic acid
- Cyclohex-1-en-1-ol
- Cyclohex-1-en-1-one
Uniqueness
2-(cyclohex-1-en-1-yl)-2-hydroxyacetic acid is unique due to its combination of a cyclohexene ring and a hydroxyacetic acid moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds .
Properties
CAS No. |
69455-34-1 |
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Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H12O3/c9-7(8(10)11)6-4-2-1-3-5-6/h4,7,9H,1-3,5H2,(H,10,11) |
InChI Key |
DMJDGSYFXJOVEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C(C(=O)O)O |
Purity |
95 |
Origin of Product |
United States |
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